molecular formula C17H16FN3O4S B2565404 5-fluoro-2-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide CAS No. 1396765-43-7

5-fluoro-2-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide

Cat. No. B2565404
CAS RN: 1396765-43-7
M. Wt: 377.39
InChI Key: LCSRZYMNLYBLDD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The InChI code for this compound is provided in some resources, which can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, including those containing Schiff base, indicates potential for photodynamic therapy (PDT) applications. These compounds have been found to possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in PDT. This suggests their remarkable potential as Type II photosensitizers for cancer treatment, highlighting the importance of benzenesulfonamide derivatives in developing effective PDT agents (Pişkin, Canpolat, & Öztürk, 2020).

Enantioselective Fluorination

A novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been introduced as a sterically demanding analogue of a popular fluorinating agent. This reagent improves the enantioselectivity of products, which is crucial for synthesizing compounds with specific chiral properties. Such advancements in fluorination techniques can be applied to a wide range of compounds, including those with complex structures like the one , indicating the broad applicability of benzenesulfonamide derivatives in synthetic chemistry (Yasui et al., 2011).

COX-2 Inhibition for Anti-inflammatory Applications

Synthesis of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety has shown selectivity and potency for COX-2 inhibition, a property beneficial for developing anti-inflammatory drugs. Among these, certain compounds displayed interesting pharmacokinetic properties alongside in vivo anti-inflammatory activity. This underscores the therapeutic potential of benzenesulfonamide derivatives in creating more effective and selective COX-2 inhibitors, offering insights into the pharmacological applications of such compounds (Pal et al., 2003).

properties

IUPAC Name

5-fluoro-2-methoxy-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S/c1-21-17(22)13-6-4-3-5-12(13)14(20-21)10-19-26(23,24)16-9-11(18)7-8-15(16)25-2/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSRZYMNLYBLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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